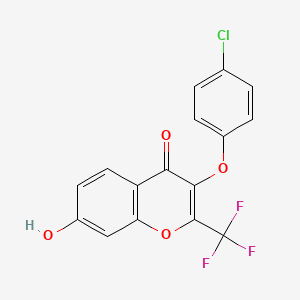
3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenoxy group, a hydroxyl group at the 7th position, and a trifluoromethyl group at the 2nd position. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the 4-Chlorophenoxy Group: The 4-chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a 4-chlorophenol reacts with the chromen-4-one intermediate in the presence of a base such as potassium carbonate.
Hydroxylation at the 7th Position: The hydroxyl group at the 7th position can be introduced through a selective hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or a trifluoromethylating agent like Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.
Substitution: The 4-chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin widely used in agriculture.
2-Methyl-4-chlorophenoxyacetic acid: A phenoxy herbicide similar to 2,4-D.
Uniqueness
3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O4/c17-8-1-4-10(5-2-8)23-14-13(22)11-6-3-9(21)7-12(11)24-15(14)16(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHVBLOKVVBUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
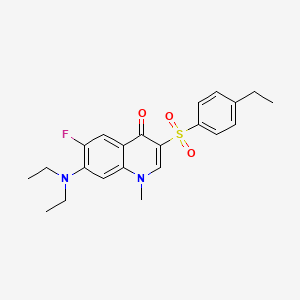
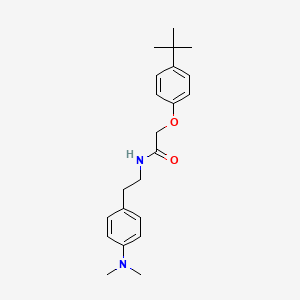
![2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2687204.png)
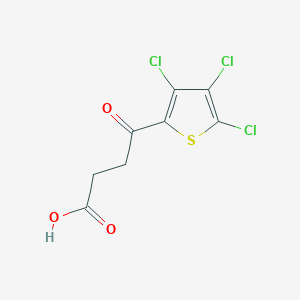
![3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide](/img/structure/B2687208.png)
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2687210.png)
![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)
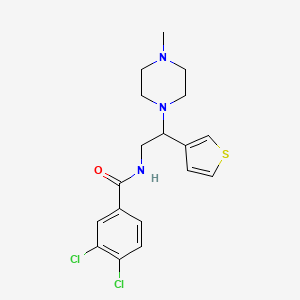
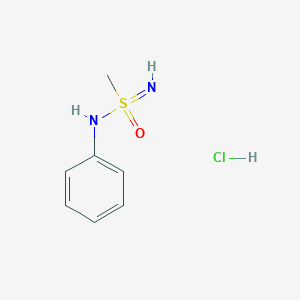
![(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2687215.png)
![5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B2687221.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2687222.png)
![6-acetyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687223.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2687224.png)
